molecular formula C12H7FO2 B12054647 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 87170-18-1

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12054647
CAS No.: 87170-18-1
M. Wt: 202.18 g/mol
InChI Key: POJNEPOPFVPIIX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a fluorinated quinone derivative characterized by a cyclohexadienedione core substituted with a 4-fluorophenyl group. This compound belongs to a broader class of cyclohexa-2,5-diene-1,4-diones, which are structurally defined by their conjugated diketone system and aromatic substituents.

Properties

CAS No.

87170-18-1

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7FO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

POJNEPOPFVPIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 4-fluoroaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiproliferative Activity

Research has shown that compounds structurally related to cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce apoptosis in tumor cells through mechanisms involving reactive oxygen species and caspase activation .

Case Studies:

  • Cytotoxicity Against Human Tumor Cell Lines : A series of derivatives demonstrated potent cytotoxic effects against melanoma and other cancer cell lines. The presence of specific substituents on the cyclohexadiene core influenced the degree of activity observed .
  • Mechanism of Action : Investigations into the apoptotic pathways activated by these compounds revealed that they could effectively trigger cell death mechanisms, making them potential candidates for further drug development .

Organic Photovoltaics

The unique structure of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione allows it to be explored as a material in organic photovoltaic devices. The fluorinated aromatic system can enhance charge transport properties and overall device efficiency when incorporated into polymer blends or as a small molecule donor material.

Research Findings:

  • Studies have indicated that incorporating fluorinated compounds can improve the stability and performance of organic solar cells .

Synthesis and Chemical Reactions

The compound can also serve as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, such as:

  • Diels-Alder Reactions : As a diene component in Diels-Alder reactions, it can form complex cyclic structures useful in drug synthesis.
  • Electrophilic Aromatic Substitution : The presence of the fluorine atom can influence the reactivity and selectivity in further functionalization reactions .

Summary of Applications

Application AreaDescription
Medicinal ChemistryAntiproliferative agents with potential for cancer treatment; apoptosis induction mechanisms.
Material SciencePotential use in organic photovoltaics for improved efficiency and stability.
Synthetic Organic ChemistryIntermediate for various chemical reactions including Diels-Alder and electrophilic substitutions.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Key Observations:

  • Amino/Thioether Substituents: Increase environmental persistence and toxicity (e.g., 6PPD-Q’s role in aquatic toxicity) .
  • Alkyl/Alkoxy Chains (e.g., DMDD) : Improve lipid solubility, enhancing bioavailability for therapeutic applications .

Physicochemical Properties

Property 2-(4-Fluorophenyl) derivative Amino Derivatives Alkoxy Derivatives Thioether Derivatives
Melting Point Not reported 104–106°C 182–220°C Amber oils
Solubility Likely low polarity Moderate in organics High in lipids Variable
Stability High (fluorine effect) Sensitive to oxidation Stable Air-sensitive

Biological Activity

2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H7FO2
  • Molar Mass : 218.18 g/mol
  • CAS Number : 87170-18-1

Biological Activity Overview

The compound has been investigated for its potential as an anticancer agent. Its biological activity is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines.

Antiproliferative Effects

Research has shown that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant antiproliferative properties against different human cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

The mechanisms through which 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione exerts its effects include:

  • Induction of Apoptosis :
    • The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
    • Flow cytometry studies indicated increased Annexin V positivity in treated cells, confirming apoptotic activity.
  • Reactive Oxygen Species (ROS) Generation :
    • The compound induces oxidative stress by increasing ROS levels within cells, contributing to its cytotoxic effects on tumor cells .
  • Cell Cycle Arrest :
    • Studies reveal that treatment with this compound can lead to cell cycle arrest at the G2/M phase, thereby inhibiting further proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione:

Study 1: Antiproliferative Activity in Cancer Cell Lines

A study evaluated the antiproliferative effects of various cyclohexadiene derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione exhibited IC50 values ranging from 10 nM to 33 nM, demonstrating potent activity against these cells .

Study 2: Mechanistic Insights

Another research focused on understanding the mechanisms behind the cytotoxicity observed with these compounds. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis induction. It was found that the presence of a fluorine atom significantly enhanced the bioactivity compared to other halogenated derivatives .

Data Tables

Compound NameIC50 (nM)Cell LineMechanism of Action
2-(4-Fluorophenyl)cyclohexa-2,5-diene-1,4-dione15MCF-7Apoptosis induction
3-Hydroxy-1,4-benzoquinone20MDA-MB-231ROS generation
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione10A549Cell cycle arrest

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